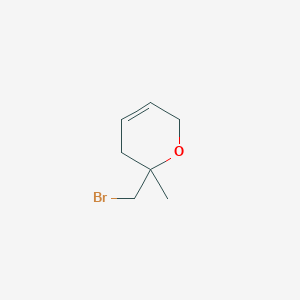
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of bromomethyl-substituted heterocycles. This compound is characterized by a bromomethyl group attached to a dihydropyran ring, which is a six-membered ring containing one oxygen atom. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3,6-dihydro-2H-pyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone, dichloromethane, or acetonitrile can facilitate the bromination reaction under illumination .
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include alcohols or ketones.
Reduction: Products include methyl-substituted dihydropyrans.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(chloromethyl)-2-methyl-3,6-dihydro-2H-pyran
- 2-(iodomethyl)-2-methyl-3,6-dihydro-2H-pyran
- 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-thiopyran
Uniqueness
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in reactions requiring a strong electrophile. Additionally, the oxygen atom in the dihydropyran ring provides unique chemical properties compared to sulfur-containing analogs like thiopyrans .
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
6-(bromomethyl)-6-methyl-2,5-dihydropyran |
InChI |
InChI=1S/C7H11BrO/c1-7(6-8)4-2-3-5-9-7/h2-3H,4-6H2,1H3 |
Clave InChI |
ZBJXGPYMGBVYMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CCO1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


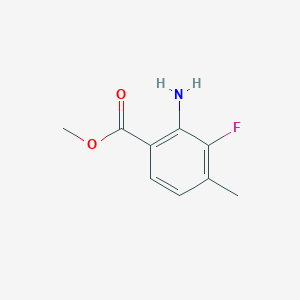

![rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride](/img/structure/B13512024.png)
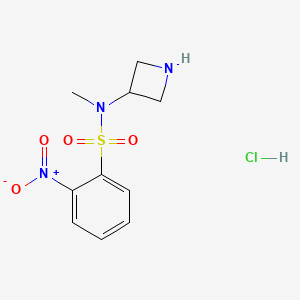
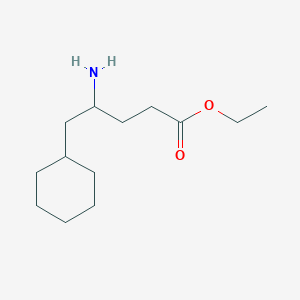
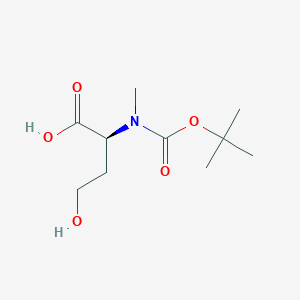
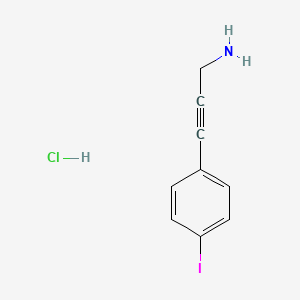
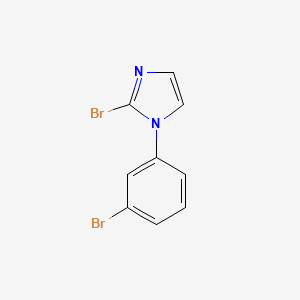
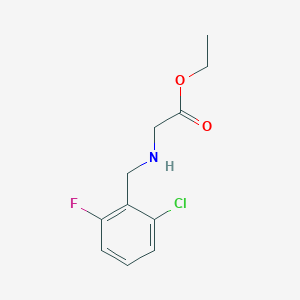
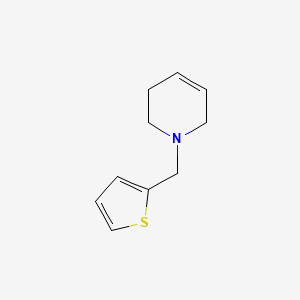
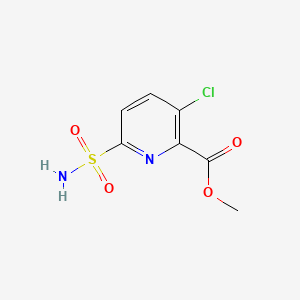
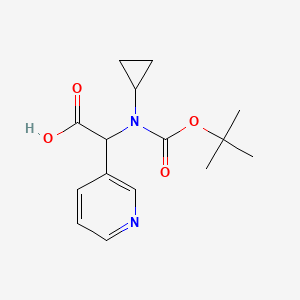
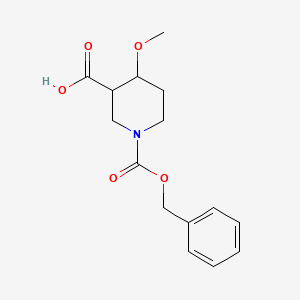
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
